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Compound of Interest

Compound Name:
2,3,4,5-Tetrafluoro-6-iodobenzoic

acid

Cat. No.: B3039490 Get Quote

In the intricate world of molecular design, particularly within pharmaceutical and materials

science, the utility of a chemical building block is defined by its structural nuance and

predictable reactivity. Polyhalogenated aromatic compounds represent a cornerstone of

modern synthetic strategy, offering a powerful toolkit to modulate electronic properties,

enhance metabolic stability, and create specific steric environments. Among these, 2,3,4,5-
Tetrafluoro-6-iodobenzoic acid emerges as a scaffold of exceptional value. Its densely

packed, electronically distinct functional groups—a carboxylic acid, a reactive iodine atom, and

an electron-deficient tetrafluorinated ring—provide a versatile platform for complex molecular

engineering. This guide offers a comprehensive examination of this compound, moving from its

fundamental structure to its strategic application in advanced synthesis.

Core Molecular Architecture and Physicochemical
Profile
The structure of 2,3,4,5-Tetrafluoro-6-iodobenzoic acid is a study in controlled reactivity. The

benzene core is fully substituted, creating a molecule with distinct and predictable chemical

behavior. The four electron-withdrawing fluorine atoms create a highly electron-deficient (π-

poor) aromatic system. This has two profound consequences: it significantly increases the

acidity of the carboxylic acid proton and it activates the C-I bond towards oxidative addition, a

key step in many cross-coupling reactions.
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The ortho-relationship between the bulky iodine atom and the carboxylic acid group introduces

significant steric hindrance, which can influence the conformation of the carboxyl group and

direct intermolecular interactions.

Caption: Ball-and-stick representation of 2,3,4,5-Tetrafluoro-6-iodobenzoic acid.

Table 1: Key Physicochemical Properties

Property Value Source(s)

CAS Number 110625-15-5 [1][2]

Molecular Formula C₇HF₄IO₂ [1][3]

Molecular Weight 319.98 g/mol [1][3]

Appearance White to off-white solid [1]

Purity Typically >98% [1]

IUPAC Name
2,3,4,5-tetrafluoro-6-

iodobenzoic acid
[2][3]

Synthesis Pathway and Structural Verification
The synthesis of highly substituted aromatics requires a robust and high-yielding methodology.

For 2,3,4,5-Tetrafluoro-6-iodobenzoic acid, a common laboratory-scale synthesis begins with

a precursor like tetrafluorophthalic acid, which is converted to the corresponding anthranilic

acid. The key transformation involves a Sandmeyer-type reaction.

Experimental Protocol: Diazotization-Iodination
Diazotization: 2-Amino-3,4,5,6-tetrafluorobenzoic acid is dissolved in a mixture of a strong

acid (e.g., sulfuric acid) and water. The solution is cooled to 0-5 °C in an ice-salt bath. This

low temperature is critical to ensure the stability of the resulting diazonium salt. A solution of

sodium nitrite in water is added dropwise, maintaining the low temperature to prevent

premature decomposition and side reactions. The reaction is monitored for the completion of

diazotization.
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Iodination: A solution of potassium iodide in water is prepared. The cold diazonium salt

solution is then slowly added to the potassium iodide solution. The diazonium group (-N₂⁺) is

an excellent leaving group, and it is readily displaced by the iodide nucleophile (I⁻) to form

the C-I bond.

Workup and Purification: The reaction mixture is allowed to warm to room temperature and

stirred until nitrogen evolution ceases. The crude product often precipitates from the aqueous

mixture. It is then collected by filtration, washed, and purified. Recrystallization from a

suitable solvent system (e.g., ethanol/water) is a highly effective method for obtaining the

product with high purity.

Spectroscopic Validation
The identity and purity of the final compound must be confirmed. The following spectroscopic

signatures are characteristic of 2,3,4,5-Tetrafluoro-6-iodobenzoic acid.

Table 2: Expected Spectroscopic Data
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Technique Expected Signature Rationale

¹H NMR

A single, broad peak in the

downfield region (δ 10-13

ppm).

This signal corresponds to the

highly deshielded acidic proton

of the carboxylic acid. Its

broadness is due to hydrogen

bonding and exchange.

¹⁹F NMR Four distinct multiplets.

Each fluorine atom is in a

unique chemical environment

and will exhibit coupling to the

other three fluorine atoms,

resulting in complex splitting

patterns.

¹³C NMR

Seven signals: one for the

carboxyl carbon (~165 ppm)

and six for the aromatic

carbons.

The aromatic signals will be

split due to C-F coupling,

providing definitive structural

information.

IR Spec.

Broad O-H stretch (~2500-

3300 cm⁻¹), sharp C=O stretch

(~1700 cm⁻¹), strong C-F

stretches (~1000-1400 cm⁻¹).

These peaks are diagnostic for

the carboxylic acid and the

polyfluorinated aromatic ring

functional groups.

Mass Spec.
Molecular ion peak (M⁺) at m/z

≈ 320.

Confirms the molecular weight

of the compound.

Chemical Reactivity and Synthetic Utility
The true power of this molecule lies in its capacity for selective, sequential transformations at

its distinct functional sites. This allows for its use as a versatile linchpin in multi-step synthetic

campaigns.
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Carboxylic Acid Chemistry C-I Cross-Coupling
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Caption: Key synthetic transformations of 2,3,4,5-Tetrafluoro-6-iodobenzoic acid.

Reactions at the Carboxylic Acid: The carboxyl group undergoes standard transformations

such as esterification and amide bond formation. These reactions are foundational for

integrating the molecule into larger structures like peptides or polymers.

Palladium-Catalyzed Cross-Coupling: The carbon-iodine bond is the primary locus for

building molecular complexity. Its reactivity in palladium-catalyzed reactions is exceptional,

allowing for the formation of new carbon-carbon and carbon-heteroatom bonds with high

fidelity.[4]

Suzuki-Miyaura Coupling: Reaction with boronic acids introduces new aryl or vinyl groups.

Sonogashira Coupling: Reaction with terminal alkynes yields conjugated enyne systems,

valuable in materials science.

Buchwald-Hartwig Amination: Reaction with amines provides a direct route to substituted

anilines, a common motif in pharmaceuticals.

This orthogonal reactivity allows a synthetic chemist to first perform a cross-coupling reaction

on the C-I bond and then modify the carboxylic acid, or vice-versa, providing strategic flexibility.
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Applications in Drug Discovery and Advanced
Materials
The unique combination of properties makes this compound a "privileged scaffold" in several

research areas.

Pharmaceuticals: It serves as a key intermediate in the synthesis of fluoroquinolone

antibacterials, such as ofloxacin and lomefloxacin.[5] The tetrafluorinated ring enhances

metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450

enzymes. Furthermore, the fluorine atoms can improve binding affinity to biological targets

through favorable electrostatic and hydrogen bonding interactions.[4]

Agrochemicals: Similar to its role in pharmaceuticals, it is used to create next-generation

pesticides with improved potency and environmental persistence profiles.[4][5]

Functional Materials: The electron-deficient aromatic core is a valuable component in the

design of organic electronics, including n-type semiconductors and materials for advanced

display technologies like liquid crystals.[4][5]

Safety and Handling Protocols
As a reactive chemical intermediate, proper handling is essential.

Hazard Identification: The compound is classified as an irritant. It may cause skin, eye, and

respiratory irritation. It is also harmful if swallowed.[2]

Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, and a lab

coat are mandatory.

Handling: All manipulations should be performed in a well-ventilated fume hood to avoid

inhalation of dust. Avoid contact with skin and eyes.

Storage: Store in a cool, dry, and dark place in a tightly sealed container.

Conclusion
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2,3,4,5-Tetrafluoro-6-iodobenzoic acid is far more than a simple halogenated molecule. It is a

strategically designed synthetic tool that offers a confluence of acidity, steric definition, and

versatile reactivity. For the medicinal chemist, it provides a robust scaffold for creating

metabolically stable and potent drug candidates. For the materials scientist, it is a building

block for novel electronic materials. A thorough understanding of its structural properties and

chemical behavior, as outlined in this guide, is the first step toward unlocking its full potential in

addressing complex scientific challenges.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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